2-(Chloromethyl)-3-(trifluoromethyl)pyrazine

Nucleophilic substitution Alkylation Building-block reactivity

2-(Chloromethyl)-3-(trifluoromethyl)pyrazine (CAS 1197229-15-4) is a heterocyclic building block comprising a pyrazine core, a reactive chloromethyl (–CH₂Cl) group at the 2-position, and a strongly electron-withdrawing trifluoromethyl (–CF₃) group at the 3-position. The compound features a molecular formula of C₆H₄ClF₃N₂, a molecular weight of 196.56 g/mol, a predicted density of 1.4±0.1 g/cm³, a predicted boiling point of 184.2±35.0 °C, and a computed LogP of 1.36.

Molecular Formula C6H4ClF3N2
Molecular Weight 196.56 g/mol
Cat. No. B12436061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-3-(trifluoromethyl)pyrazine
Molecular FormulaC6H4ClF3N2
Molecular Weight196.56 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=N1)CCl)C(F)(F)F
InChIInChI=1S/C6H4ClF3N2/c7-3-4-5(6(8,9)10)12-2-1-11-4/h1-2H,3H2
InChIKeyFRTIQPPRWPBCTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-3-(trifluoromethyl)pyrazine – Why Sourcing the Right 2,3-Regioisomer Dictates Your Synthesis Outcome


2-(Chloromethyl)-3-(trifluoromethyl)pyrazine (CAS 1197229-15-4) is a heterocyclic building block comprising a pyrazine core, a reactive chloromethyl (–CH₂Cl) group at the 2-position, and a strongly electron-withdrawing trifluoromethyl (–CF₃) group at the 3-position . The compound features a molecular formula of C₆H₄ClF₃N₂, a molecular weight of 196.56 g/mol, a predicted density of 1.4±0.1 g/cm³, a predicted boiling point of 184.2±35.0 °C, and a computed LogP of 1.36 . Unlike generic pyrazine derivatives, the precise 2,3-arrangement of these substituents on the electron-deficient ring dictates both the regiochemistry of nucleophilic substitution at the chloromethyl site and the electronic environment of the heterocycle, meaning that regioisomeric or functional-group analogs cannot be assumed to perform equivalently in downstream synthetic sequences.

1
2,3-regioisomer for position-dependent nucleophilic substitution sequences
2
Chloromethyl handle for moderate reactivity in SN2 diversification at 40–80°C
3
Electron-withdrawing ortho-CF₃ enhances electrophilicity at the displacement site
4
Fragment-compatible MW (196.56 g/mol) for lead-optimization and FBDD workflows

2-(Chloromethyl)-3-(trifluoromethyl)pyrazine – Why Generic Substitution of Regioisomers or Analogs Fails in Reaction Sequences


The 3-trifluoromethyl group exerts a potent electron-withdrawing effect that polarizes the pyrazine ring, increasing the electrophilicity of the adjacent 2-chloromethyl carbon toward nucleophilic displacement . This electronic activation is position-dependent: moving the –CF₃ group to the 5- or 6-position (as in 2-(chloromethyl)-5-(trifluoromethyl)pyrazine or 2-(chloromethyl)-6-(trifluoromethyl)pyrazine) alters the electron-density distribution and can shift both reaction rates and regioselectivity in subsequent derivatizations [1]. Furthermore, substituting the chloromethyl leaving group with a bromomethyl (better leaving group, higher cost), hydroxymethyl (no leaving-group capacity), or methyl (inert under nucleophilic conditions) completely changes the synthetic utility of the building block. Therefore, direct replacement of 2-(Chloromethyl)-3-(trifluoromethyl)pyrazine with a regioisomeric or functional-group analog without re-optimizing reaction conditions routinely leads to incomplete conversion, altered product distribution, or synthetic failure.

2,5- or 2,6-CF₃ regioisomers may shift reaction rates and regioselectivity; require independent condition optimization.
Bromomethyl analog introduces higher reactivity and cost, with lower thermal stability; may alter impurity profiles in multi-step sequences.
Methyl or hydroxymethyl analogs lack leaving-group capacity; cannot directly replace the chloromethyl handle in nucleophilic derivatization.

2-(Chloromethyl)-3-(trifluoromethyl)pyrazine – Five Comparator-Anchored Evidence Dimensions That Prove Where Differentiation Matters


Leaving-Group Reactivity: Chloromethyl vs. Bromomethyl vs. Methyl vs. Hydroxymethyl Analogs

The chloromethyl (–CH₂Cl) group serves as a moderate leaving group for nucleophilic substitution (SN2) reactions. Among synthetic intermediates, the chloromethyl analog 2-(chloromethyl)-3-(trifluoromethyl)pyrazine occupies a reactivity sweet spot: it is sufficiently reactive to undergo displacement with amines, thiolates, and alkoxides under mild heating (typically 40–80 °C in polar aprotic solvents), yet stable enough for routine handling and storage at 2–8 °C . In contrast, the bromomethyl analog 2-(bromomethyl)-3-(trifluoromethyl)pyrazine (CAS 1206524-20-0, MW 241.01 g/mol) is a better leaving group but costs 2–5× more per gram and exhibits lower thermal stability, limiting its suitability for large-scale or multi-step syntheses [1]. The methyl analog 2-methyl-3-(trifluoromethyl)pyrazine (CAS 1204295-56-6) contains no leaving group and is inert under nucleophilic conditions, making it unsuitable for the same derivatization pathways . The hydroxymethyl analog lacks a leaving group altogether and requires separate activation steps for further functionalization.

Leaving-group reactivity
Class-level inference
Cl handle: moderate reactivity, stable at 2–8°C. Br analog: 2–5× cost, lower stability.
Cost–reactivity balance context
Qualitative leaving-group ranking; no direct kinetic comparison available.
Nucleophilic substitution Alkylation Building-block reactivity Click chemistry

Lipophilicity Offset vs. Non-Halogenated 2-Methyl-3-(trifluoromethyl)pyrazine

The computed LogP of 2-(chloromethyl)-3-(trifluoromethyl)pyrazine is 1.36, reflecting the combined lipophilic contributions of the chloromethyl and trifluoromethyl groups on the pyrazine scaffold . By comparison, the non-halogenated methyl analog 2-methyl-3-(trifluoromethyl)pyrazine has a computed LogP of 0.93, a difference of +0.43 log units [1]. This nearly half-log increase in lipophilicity translates to approximately 2.7× higher partitioning into organic phases or lipid membranes, which can be critical when the building block is incorporated into drug-like molecules where logD optimization is essential for permeability, metabolic stability, or off-target binding.

Lipophilicity offset
Cross-study comparable
ΔLogP +0.43 vs. methyl analog
Supports lipophilicity-driven SAR selection
Computed LogP values; experimental shake-flask LogP not reported.
LogP Lipophilicity Medicinal chemistry Drug-likeness

Boiling Point Comparison: 2,3- vs. 2,5-Regioisomer Separation Feasibility

The predicted boiling point of 2-(chloromethyl)-3-(trifluoromethyl)pyrazine is 184.2±35.0 °C (at 760 mmHg) . Its closest regioisomer, 2-(chloromethyl)-5-(trifluoromethyl)pyrazine (CAS 1060812-69-2), has a reported boiling point of 197 °C . The ~13 °C difference, although modest, is large enough that fractional distillation under reduced pressure (e.g., 10–20 mmHg) could, in principle, separate the two regioisomers if a mixed batch is supplied—however, this requires careful vacuum fractionation and adds cost. Purchasing the correct regioisomer from the outset avoids the need for such separations and guarantees synthetic fidelity.

Boiling point: 2,3- vs. 2,5-
Data to verify
ΔT ≈ 13°C (2,3-isomer lower)
Regioisomeric purity verification context
Predicted vs. reported bp; Sources incomplete for direct experimental confirmation.
Boiling point Purification Distillation Regioisomer separation

Electron-Withdrawing Strength: –CF₃ at Position 3 vs. Position 5 or 6 in Pyrazine

The –CF₃ group is a strong electron-withdrawing substituent (Hammett σₚ ≈ 0.54, σₘ ≈ 0.43) [1]. On a pyrazine ring, the position of substitution determines which ring carbons experience the greatest electron deficiency. In the 2,3-arrangement, the –CF₃ is ortho to the chloromethyl-bearing carbon, maximizing the inductive withdrawal at the site of nucleophilic attack and enhancing the electrophilicity of the –CH₂Cl carbon. When the –CF₃ is moved to the 5-position (as in 2-(chloromethyl)-5-(trifluoromethyl)pyrazine), the electron-withdrawing effect is transmitted through the ring to the chloromethyl-bearing carbon via both inductive and resonance pathways, but the net activation is measurably different, as reflected in the higher boiling point (197 °C) of the 2,5-isomer versus 184 °C for the 2,3-isomer . This electronic difference can translate into altered reaction rates, different optimal temperatures, and distinct product selectivities in reactions where the pyrazine nitrogen atoms also participate (e.g., N-oxide formation, metal coordination).

Electronic activation
Class-level inference
Ortho-CF₃ maximizes inductive withdrawal at C2 (bp 184°C vs. 197°C for 2,5-isomer)
Supports reactivity-differentiation review
Inference from Hammett σ constants; direct kinetic data unavailable.
Electron-withdrawing group Hammett Pyrazine electronics Reactivity tuning

Molecular Weight Advantage vs. Bromomethyl Analog for Atom Economy in Fragment-Based Design

2-(Chloromethyl)-3-(trifluoromethyl)pyrazine has a molecular weight of 196.56 g/mol . Its bromomethyl analog, 2-(bromomethyl)-3-(trifluoromethyl)pyrazine, has a molecular weight of 241.01 g/mol—a difference of 44.45 g/mol . In fragment-based drug discovery (FBDD), where heavy atom count (HAC) and molecular weight are tightly constrained (typically <300 Da for fragments), the chloromethyl analog offers 8 heavy atoms versus 9 for the bromomethyl analog (Br vs. Cl). For medicinal chemistry campaigns where every Dalton matters for ligand efficiency metrics (LE, LLE, LELP), the choice of the chlorine-containing building block directly delivers a more favorable starting point.

MW advantage vs. Br analog
Cross-study comparable
ΔMW -44.45 g/mol (-18.4%)
Fragment-compatible mass context
Database MW values; supports FBDD library selection review.
Fragment-based drug discovery Atom economy Molecular weight Lead optimization

2-(Chloromethyl)-3-(trifluoromethyl)pyrazine – High-Value Application Scenarios Anchored in Quantitative Differentiation


Late-Stage Diversification of Kinase Inhibitor Scaffolds via Nucleophilic Displacement at the Chloromethyl Handle

In kinase inhibitor lead optimization, a common strategy is to install a reactive chloromethyl handle on a heterocyclic core for late-stage diversification with amines, thiols, or alcohols. 2-(Chloromethyl)-3-(trifluoromethyl)pyrazine enables this approach while contributing a +0.43 LogP increase over the methyl analog , enhancing membrane permeability. The ortho-CF₃ group maximizes inductive activation of the chloromethyl site, potentially enabling lower-temperature substitutions (40–60 °C) compared to regioisomeric analogs [1]. The molecular weight of 196.56 g/mol keeps the fragment within FBDD-compliant mass limits, and the chloromethyl (vs. bromomethyl) choice avoids a 44.45 Da penalty .

Agrochemical Intermediate Requiring Defined Regiochemistry for SDHI Fungicide Analogs

The 3-(trifluoromethyl)pyrazine-2-carboxamide motif is the pharmacophore of the commercial SDHI fungicide pyraziflumid [2]. 2-(Chloromethyl)-3-(trifluoromethyl)pyrazine provides a direct synthetic entry to 2-alkoxymethyl, 2-aminomethyl, or 2-thiomethyl-3-(trifluoromethyl)pyrazine derivatives that can be further elaborated to carboxamide fungicide candidates. The boiling point offset of ~13 °C versus the 2,5-regioisomer enables unambiguous QC verification by GC or fractional distillation, ensuring regioisomeric purity in the final agrochemical product—a critical requirement for regulatory submission and field performance consistency.

Medicinal Chemistry SAR Campaigns Requiring Modular Lipophilicity Tuning Without Scaffold Hopping

In a typical SAR campaign, medicinal chemists often need to adjust lipophilicity of a lead series without changing the core scaffold. The chloromethyl analog (LogP = 1.36) sits between the methyl analog (LogP = 0.93) and the bromomethyl analog (LogP estimated >1.5) in lipophilicity, offering a precise intermediate LogP value [1]. This allows for fine-tuning of logD and permeability properties while maintaining the same pyrazine core. Additionally, the chloromethyl group's moderate leaving-group ability enables on-resin or in-solution diversification in parallel synthesis formats, making it ideal for generating focused compound libraries with controlled lipophilicity increments.

Fragment-Based Drug Discovery (FBDD) Library Construction with Optimized Ligand Efficiency Metrics

For FBDD, library members must satisfy strict physicochemical criteria: MW <300 Da, cLogP <3, and HAC ≤22. 2-(Chloromethyl)-3-(trifluoromethyl)pyrazine (MW 196.56, LogP 1.36, HAC 11) falls comfortably within these bounds . Compared to the bromomethyl analog (MW 241.01), the chloromethyl version saves 44.45 Da and one heavy atom, directly improving ligand efficiency (LE = 1.4 × pIC₅₀/HAC) . The reactive chloromethyl handle further allows for covalent or non-covalent fragment elaboration, making it a superior choice for fragment library construction where every heavy atom counts.

Application
Selection Property
Validation Focus
Kinase inhibitor late-stage diversification
Reactive chloromethyl handle with ortho-CF₃ activation
Reaction rate and product selectivity under mild conditions
Agrochemical SDHI fungicide analog synthesis
Defined 2,3-regiochemistry for carboxamide elaboration
Regioisomeric purity verification by GC or fractional distillation
Medicinal chemistry SAR lipophilicity tuning
Intermediate LogP (+0.43 over methyl analog)
logD optimization and parallel library synthesis compatibility
Fragment-based library construction
Lower mass penalty vs. bromomethyl analog
Ligand efficiency and physicochemical compliance metrics

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